molecular formula C13H19N3OS B1404892 N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1396761-74-2

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B1404892
CAS No.: 1396761-74-2
M. Wt: 265.38 g/mol
InChI Key: FAWPFMFGLLYPRT-UHFFFAOYSA-N
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Description

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bifunctional Cu(I) Chelators : A study by Massing and Planalp (2015) discusses the synthesis of a bifunctional Cu(I) chelate, which is used for sensing applications. This research signifies the compound's potential in the development of chemical sensors (Massing & Planalp, 2015).

  • Stabilization of Colloidal Solutions : Bazhin et al. (2013) explored the use of derivatives of this compound as stabilizers for colloidal solutions of cadmium and zinc sulfide in aqueous medium, indicating its role in material science and nanochemistry (Bazhin et al., 2013).

  • CO2 Capture and Absorption : A 2020 study by Zheng et al. investigated the use of N1, N2-dimethylethane-1,2-diamine as an absorbent for CO2 capture. The study provides insights into the compound's potential application in environmental technology, especially in carbon capture strategies (Zheng et al., 2020).

  • Nitric Oxide Sensing : Research by Kumar et al. (2013) on Cu(II) complexes of N-donor ligands, including derivatives of this compound, highlights its application in developing nitric oxide sensors. This underscores its significance in chemical sensing and analytical chemistry (Kumar et al., 2013).

  • Catalysis in Enantioselective Epoxidation : Guillemot et al. (2007) studied the potential of iron and manganese complexes of chiral N(4) ligands, which include derivatives of this compound, as catalysts for enantioselective epoxidation. This suggests its role in catalytic processes and organic synthesis (Guillemot et al., 2007).

  • Synthesis of Dibenzothiazepines : Wang et al. (2022) described the use of this compound in the synthesis of dibenzothiazepines, illustrating its utility in organic synthesis and pharmaceutical chemistry (Wang et al., 2022).

  • Antibacterial Activity : A study by Nam et al. (2010) evaluated benzothiazole derivatives, including a compound similar to N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, for their cytotoxic and antimicrobial activities, indicating its significance in medicinal chemistry (Nam et al., 2010).

  • Dyeing Performance in Textile Industry : Malik et al. (2018) explored the use of thiadiazole derivatives in dyeing, which hints at the potential application of similar compounds in textile chemistry (Malik et al., 2018).

  • Green Synthesis of Corrosion Inhibitors : Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, which includes a similar compound, for use in anti-corrosion applications in industry (Chen et al., 2021).

Biochemical Analysis

Biochemical Properties

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . The compound’s interaction with cell-penetrating peptides, such as octaarginine, enhances its ability to penetrate bacterial cell membranes, leading to increased antibacterial efficacy . Additionally, the benzothiazole ring structure allows it to interact with proteins involved in cell signaling pathways, potentially modulating their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . This modulation can lead to changes in gene expression patterns and alterations in metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. For instance, it has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression . These interactions result in a cascade of molecular events that ultimately affect cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of mammalian cell signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in various settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of bacterial cell wall components, leading to disrupted cell wall formation and bacterial death .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in cell membranes, enhancing its interaction with membrane-bound proteins and enzymes . This localization is crucial for its antibacterial activity and modulation of cell signaling pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and RNA, affecting gene expression and cellular function . In the mitochondria, it can influence metabolic processes and energy production, further impacting cellular viability and function.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)18-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPFMFGLLYPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.